molecular formula C15H21N5O3 B2577323 tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate CAS No. 2059028-34-9

tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

Cat. No.: B2577323
CAS No.: 2059028-34-9
M. Wt: 319.365
InChI Key: XQFBGUPACRLPSM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 1,2,4-oxadiazole ring fused with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.

    Pyrazole synthesis: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Coupling of the oxadiazole and pyrazole rings: This step involves the formation of a bond between the two heterocycles, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxadiazole rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, often under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC.

    Esterification reagents: Tert-butyl chloroformate, base (e.g., triethylamine).

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted piperidine derivatives depending on the nucleophiles used in substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, due to its ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • Tert-butyl 4-[5-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate
  • Tert-butyl 4-[5-(1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate lies in its specific substitution pattern and the combination of the pyrazole and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 4-[5-(1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-15(2,3)22-14(21)20-8-5-10(6-9-20)12-17-13(23-19-12)11-4-7-16-18-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFBGUPACRLPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=N2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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